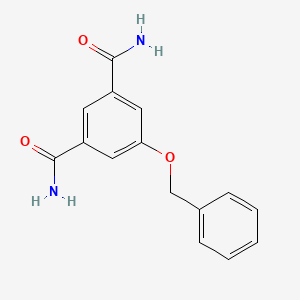
5-(Benzyloxy)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)benzene-1,3-dicarboxamide is an organic compound with the molecular formula C15H14N2O3. It is also known by its IUPAC name, 5-(benzyloxy)isophthalamide. This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with two amide groups at the 1 and 3 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-tricarboxamide: Known for its ability to form supramolecular polymers.
Benzene-1,4-dicarboxamide: Used in the synthesis of coordination polymers.
Benzene-1,2-dicarboxamide: Explored for its potential in material science.
Uniqueness
5-(Benzyloxy)benzene-1,3-dicarboxamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzene dicarboxamides. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
5-phenylmethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H14N2O3/c16-14(18)11-6-12(15(17)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,18)(H2,17,19) |
Clé InChI |
YOIWSGLWKJYLLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















